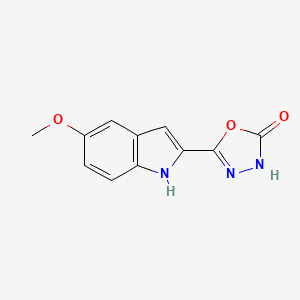

5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one

Description

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR (DMSO-d₆, 200 MHz):

- The indole NH proton resonates as a broad singlet at δ 12.03 ppm , while the oxadiazolone NH appears at δ 10.50 ppm .

- The methoxy group (-OCH₃) shows a sharp singlet at δ 3.85 ppm .

- Aromatic protons on the indole ring exhibit signals between δ 6.94–8.96 ppm , with coupling constants ($$ J $$) of 2.2–8.8 Hz.

¹³C NMR (50 MHz, DMSO-d₆):

- The oxadiazolone carbonyl (C=O) appears at δ 162.50 ppm .

- Indole carbons resonate at δ 102.2–145.6 ppm , with the methoxy carbon at δ 55.3 ppm .

| Position | ¹H δ (ppm) | ¹³C δ (ppm) |

|---|---|---|

| Indole NH | 12.03 (bs) | – |

| Oxadiazolone NH | 10.50 (s) | – |

| OCH₃ | 3.85 (s) | 55.3 |

| C=O (oxadiazolone) | – | 162.5 |

| Indole C2 | – | 106.2 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Absorption Signatures

IR spectroscopy (KBr, cm⁻¹):

- Strong absorption at 3604 cm⁻¹ corresponds to indole NH stretching.

- The oxadiazolone C=O stretch appears at 1620–1680 cm⁻¹ .

- Methoxy C-O vibrations occur near 1250–1280 cm⁻¹ .

UV-Vis spectroscopy (MeOH, λₘₐₓ):

- The conjugated π-system of the indole-oxadiazolone scaffold absorbs at 280–320 nm , attributed to $$ \pi \rightarrow \pi^* $$ transitions.

Computational Chemistry Insights

Density Functional Theory (DFT)-Optimized Conformations

DFT calculations at the B3LYP/6-31G(d,p) level reveal that the lowest-energy conformation adopts a near-planar geometry, with a dihedral angle of 8.2° between the indole and oxadiazolone rings. Key bond lengths include:

Figure 1: DFT-optimized structure (isosurface: electrostatic potential).

Frontier Molecular Orbital (FMO) Analysis

The HOMO (-6.32 eV) localizes on the indole moiety, while the LUMO (-2.15 eV) resides on the oxadiazolone ring, yielding a bandgap ($$ \Delta E $$) of 4.17 eV . This suggests moderate charge-transfer capacity, consistent with UV-Vis absorption trends.

Table 3: FMO energies (B3LYP/6-31G(d,p))

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.32 | Indole π-system |

| LUMO | -2.15 | Oxadiazolone C=O |

| $$ \Delta E $$ | 4.17 | – |

Propriétés

IUPAC Name |

5-(5-methoxy-1H-indol-2-yl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c1-16-7-2-3-8-6(4-7)5-9(12-8)10-13-14-11(15)17-10/h2-5,12H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSOFYFSZJXGFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)C3=NNC(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation Methods

The synthesis of 5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one typically involves reacting indole derivatives with appropriate reagents to form the oxadiazole ring. The reaction conditions often include heating the reaction mixture at elevated temperatures (around 50 °C) for several hours, followed by cooling and neutralization to precipitate the desired product.

Oxadiazole Synthesis Approaches

Oxadiazoles, including derivatives like this compound, can be synthesized using various methods, including:

Oxidative Cyclo-dehydrogenation: Reacting Schiff's bases derived from 2-phenyl-3-semicarbazidoindole in the presence of ferric chloride in acetic acid results in substituted-3-(5'-phenyl-oxadiazolyl)-amino indole.

Nucleophilic Substitution: Combining o-phenylenediamine with carboxylic acid to form a compound, followed by nucleophilic substitution to yield ethyl (2-substituted-1H-benzimidazol-1-yl) acetate. This is then transformed into a compound upon treatment with hydrazine hydrate and reacted with aliphatic or aromatic carboxylic acids using phosphoryl chloride.

Acyl Hydrazide Reactions: Combining acyl hydrazide with CHCl3, followed by dropwise additions of thionyl chloride and reflux heating. Purification is achieved using column chromatography.

Mercury Oxide Utilization: Using mercury oxide in the presence of iodine to produce 2-aryl-.1,3,4-oxadiazole aligned at the 5 position by a p-bromo-phenylamino methyl group. This involves multiple steps, including mixing p-bromoaniline and ethylene chloroacetate to produce ethyl-(p-bromophenol) acetate, followed by conversion to the corresponding hydrazide and ring-forming reaction with mercury oxide and iodine.

Microwave Irradiation: Using microwave radiation to create 5-(2-aroyl) aryloxymethyl-,2-phenyl-1,3,4-oxadiazole derivatives. This involves a cyclization process using hydrazine mixed in ethanol, with the reaction conducted in a household microwave oven.

Acid Hydrazides and Carbon Disulfide Reaction: Combining acid hydrazides and carbon disulfide to create 1,3,4-oxadiazole-2(3H)-thiones. Reacting hydrazide with cyanogen bromide in an alkaline solution produces 2-amino-1,3,4-oxadiazole derivatives. Additionally, reacting hydrazides with CDI in a mixture of triethylamine (TEA) leads to the synthesis of 1,3,4-oxadiazol-2(3H)-one.

Biological Activities of Oxadiazoles

1,3,4-Oxadiazoles, including derivatives like this compound, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties, attributed to their structural characteristics and the presence of functional groups that enhance their reactivity and interaction with biological targets.

Analyse Des Réactions Chimiques

Types of Reactions

5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the oxadiazole ring or the indole moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring or the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the indole or oxadiazole rings.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one has shown potential in several areas of medicinal chemistry:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of oxadiazole compounds, including this compound, inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves inducing apoptosis through the mitochondrial pathway .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects:

- Case Study : In vitro studies showed that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results suggest a potential use in developing new antimicrobial agents to combat resistant strains .

Material Science Applications

The unique chemical structure of this compound allows it to be utilized in material science:

Organic Light Emitting Diodes (OLEDs)

Research has explored the use of oxadiazole compounds in OLED technology due to their excellent electron transport properties:

- Findings : A study highlighted that incorporating this compound into OLED devices enhances their efficiency and stability compared to conventional materials .

Agrochemical Applications

The compound's biological activity extends to agricultural sciences:

Plant Growth Regulators

Studies have investigated the potential of this oxadiazole derivative as a plant growth regulator:

Mécanisme D'action

The mechanism of action of 5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with various molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Structural Modifications and Substitution Patterns

Key Analogues :

5-[(E)-2-(5-Methoxy-1H-indol-3-yl)ethenyl]-1,3,4-oxadiazol-2(3H)-one (Compound 23, )

- Structural Difference : Incorporates an ethenyl linker between the indole and oxadiazolone rings.

- Impact : The conjugated double bond increases planarity, enhancing interactions with the Keap1 Kelch domain in the Nrf2 antioxidant pathway .

- Activity : Activates luciferase in AREc32 cells (Nrf2-dependent), showing stronger antioxidant effects than the parent compound.

5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one () Structural Difference: Replaces the indole moiety with a trifluoromethylphenyl group. Impact: The electron-withdrawing trifluoromethyl group improves metabolic stability and inhibits Notum carboxylesterase, a target in Wnt signaling .

Pharmacological Activity

Activité Biologique

5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and other pharmacological activities.

- Molecular Formula : C₁₁H₉N₃O₃

- CAS Number : 200061-92-3

- Molecular Weight : 219.21 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The compound has shown promising results in various cancer cell lines.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| U937 (Acute Monocytic) | 10.0 | Cell cycle arrest |

| CEM (T-Acute Lymphoblastic) | 8.0 | Inhibition of proliferation |

The compound exhibited lower IC50 values than doxorubicin in certain cell lines, indicating a potentially higher efficacy in inducing apoptosis and inhibiting cancer cell proliferation .

Antioxidant Activity

The antioxidant properties of the compound were assessed through various assays. It demonstrated significant radical scavenging activity, which is crucial for protecting cells from oxidative stress.

Table 2: Antioxidant Activity Assay Results

| Compound | DPPH Scavenging Activity (%) | Concentration (µg/mL) |

|---|---|---|

| This compound | 78.5 | 25 |

| Ascorbic Acid (Control) | 90.0 | 25 |

The results suggest that the compound has a significant ability to neutralize free radicals, comparable to standard antioxidants like ascorbic acid .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.

- Cell Cycle Arrest : It may cause cell cycle arrest at the G2/M phase, preventing cancer cell division.

- Antioxidant Defense : By scavenging reactive oxygen species (ROS), it protects normal cells from oxidative damage.

Case Studies

A study conducted on the effects of oxadiazole derivatives on human cancer cell lines demonstrated that compounds similar to this compound showed enhanced cytotoxicity against various cancers. The study utilized MTT assays for evaluating cell viability and flow cytometry for apoptosis detection .

Q & A

Q. What synthetic methodologies are effective for preparing 5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one?

A carbon dioxide route (CDR) is a robust method for synthesizing oxadiazolone derivatives. Hydrazides are first prepared by reacting acid chlorides with hydrazine monohydrate (89–97% yields), followed by cyclization with CO₂ under basic conditions in ethanol. This approach avoids harsh reagents and achieves high yields . Alternative methods involve coupling indole derivatives with oxadiazolone precursors via nucleophilic substitution or condensation reactions, as seen in analogous compounds .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while high-performance liquid chromatography (HPLC) assesses purity. Mass spectrometry (MS) validates molecular weight. For example, in related oxadiazolone derivatives, NMR detected indole proton environments (δ 6.5–8.5 ppm) and oxadiazolone carbonyl signals (δ 160–170 ppm) .

Q. How can researchers screen for initial biological activity of this compound?

Begin with in vitro receptor binding assays (e.g., melatonin MT1/MT2 or quinone reductase 2 (QR2) receptors) using radioligand displacement. IC₅₀ values and Hill coefficients derived from nonlinear regression analysis indicate potency and cooperativity . Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HepG2, HeLa) to determine IC₅₀ values .

Q. What common substituents on the oxadiazolone ring influence bioactivity?

Substituents like methoxy groups on the indole ring or halogens (e.g., bromo, chloro) on aryl groups enhance receptor binding. For example, 5-tert-butyl groups in oxadiargyl improve herbicidal activity, while trifluoromethyl groups increase lipophilicity and CNS permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize receptor subtype selectivity?

Systematically vary substituents on the indole and oxadiazolone moieties. For MT2 receptor selectivity, introduce methoxy or naphthyl groups, as seen in analogues with >100-fold selectivity over MT1 . Use molecular docking to predict binding interactions with target receptors (e.g., QR2 or MAO-B) .

Q. What experimental approaches analyze enzyme inhibition kinetics for oxadiazolone derivatives?

Perform steady-state kinetic assays with varying substrate concentrations. For MAO-B inhibitors, calculate inhibition constants (Ki) using Lineweaver-Burk plots. Tight-binding inhibitors like 12a exhibit Ki* values in the nM range, requiring progress curve analysis to determine slow-binding mechanisms .

Q. How does crystallographic data inform molecular conformation and binding interactions?

Single-crystal X-ray diffraction reveals dihedral angles between oxadiazolone and aromatic rings (e.g., 65.84° in oxadiargyl), influencing steric interactions with enzyme active sites. Electron density maps validate substituent orientation, critical for designing derivatives with improved affinity .

Q. What in vivo models evaluate neuroprotective or neurogenic effects?

Use okadaic acid-induced neurodegeneration models in rodents to assess cognitive rescue. For neurogenesis, quantify hippocampal BrdU+ cells in mice treated with oxadiazolone derivatives. Compound 4e promoted neurogenesis via NRF2-ARE pathway activation .

Q. How are functional assays designed to assess neurogenic potential?

Differentiate neuronal stem cells (NSCs) in vitro and measure neurite outgrowth via βIII-tubulin staining. Combine with qPCR to track neurogenesis markers (e.g., BDNF, DCX). Compounds activating NRF2 or inhibiting QR2 show enhanced NSC proliferation .

Q. How should researchers address contradictory data in receptor binding studies?

Re-evaluate assay conditions (e.g., buffer pH, cofactor availability). For inconsistent IC₅₀ values, perform orthogonal assays (e.g., fluorescence polarization vs. radioligand binding). Cross-validate with ex vivo tissue studies, as seen in MAO-B inhibitors where in vitro potency correlated with ex vivo brain activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.